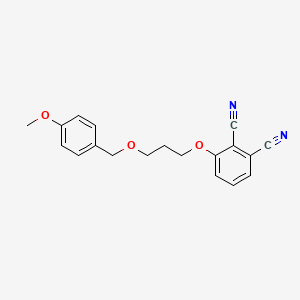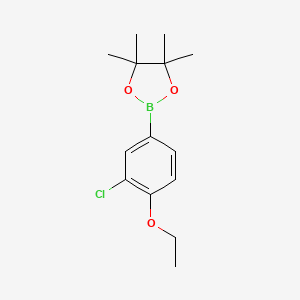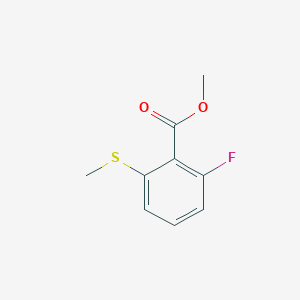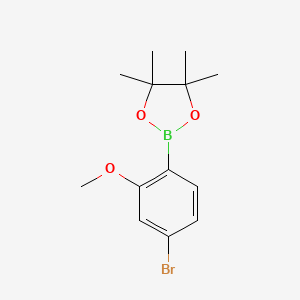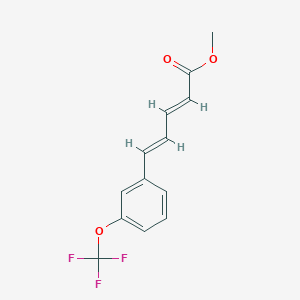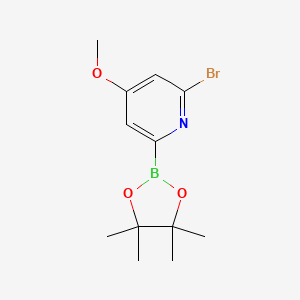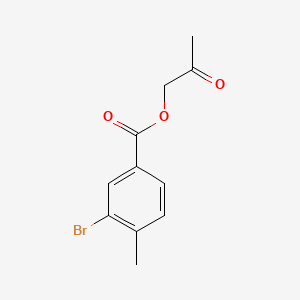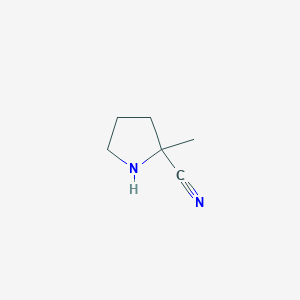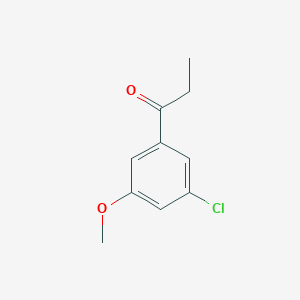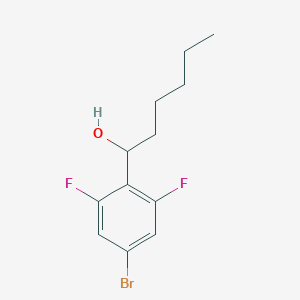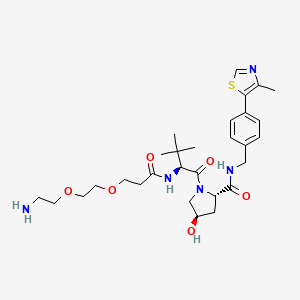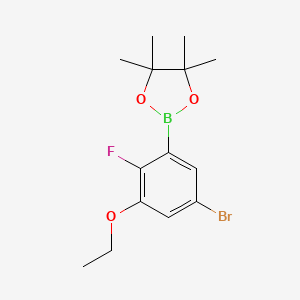
3-(4-deuteriophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine is a synthetic organic compound that belongs to the class of amines This compound is characterized by the presence of a phenyl group, a pyridyl group, and a dimethylamino group attached to a propanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Industry: Uses in the development of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine: can be compared with other amines, such as:
Uniqueness
The uniqueness of 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine lies in its specific structural features, such as the combination of phenyl and pyridyl groups with a dimethylamino group. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C16H20N2 |
|---|---|
分子量 |
241.35 g/mol |
IUPAC 名称 |
3-(4-deuteriophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3/i3D |
InChI 键 |
IJHNSHDBIRRJRN-WFVSFCRTSA-N |
手性 SMILES |
[2H]C1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=N2 |
规范 SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


